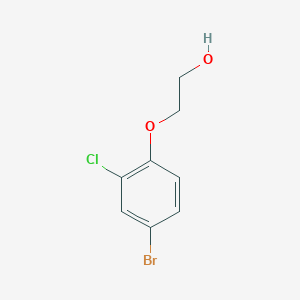

2-(4-Bromo-2-chlorophenoxy)ethan-1-ol

Description

2-(4-Bromo-2-chlorophenoxy)ethan-1-ol is a halogen-substituted ethanol derivative featuring a phenoxy backbone with bromine and chlorine substituents at the 4- and 2-positions of the aromatic ring, respectively. The compound’s structure combines the polar hydroxyl group of ethanol with the steric and electronic effects of the bromo and chloro substituents, influencing its physicochemical properties and reactivity. For example, borane dimethyl sulfide-mediated reduction of ketones (e.g., 2-bromo-1-(aryl)ethan-1-ones) is a common method to produce secondary alcohols like ethan-1-ol derivatives .

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGEEIETIPMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Bromo-2-chlorophenoxy)ethan-1-ol, a compound with potential biological activity, has gained attention in recent years for its antimicrobial and antifungal properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a brominated and chlorinated phenoxy group attached to an ethanolic chain. The molecular formula is C9H9BrClO, with a molecular weight of approximately 233.53 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrClO |

| Molecular Weight | 233.53 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

A study evaluating the antimicrobial efficacy of various phenoxy compounds found that derivatives with halogen substitutions, like bromine and chlorine, displayed enhanced activity compared to their non-halogenated counterparts .

Case Studies and Research Findings

- Antifungal Activity : A series of derivatives based on phenoxy compounds, including this compound, were tested against several fungal pathogens. The results indicated that this compound possessed moderate to high fungicidal activity, particularly against Botrytis cinerea and Fusarium oxysporum, with effective concentrations (EC50 values) ranging from 0.27 to 11.39 mg/L .

- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific cellular targets within microorganisms. For instance, it was observed that the presence of halogen atoms significantly influenced the compound's binding affinity to target proteins involved in cellular metabolism .

- Toxicity Assessment : Toxicity studies conducted on human cell lines revealed that while exhibiting antimicrobial properties, this compound did not show significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Antimicrobial Activity | Notable Features |

|---|---|---|

| 2-(4-Chlorophenoxy)ethan-1-ol | Moderate | Lacks bromine substitution |

| 3-(4-Bromophenyl)-1,2,4-triazole | High | Exhibits broad-spectrum antifungal |

| This compound | High | Effective against diverse pathogens |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Electronic and Steric Effects

- Methoxy vs. Chloro Substituents: Replacing 2-Cl with 2-OCH₃ (as in 2-(4-bromo-2-methoxyphenyl)ethan-1-ol) introduces an electron-donating group, reducing the aromatic ring’s electrophilicity and increasing solubility in organic solvents .

- Trifluoro Substituents : The -CF₃ group in 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol significantly lowers the pKa of the hydroxyl group (predicted 11.27 vs. ~15–16 for unmodified alcohols), making it more acidic and reactive in deprotonation reactions .

Functional Group Variations

- Ketone vs. Alcohol : The ketone derivative (C₁₄H₉BrCl₂O₂) lacks the hydroxyl group, rendering it more electrophilic but less polar than the target compound. This difference impacts applications in synthesis (e.g., ketones participate in nucleophilic additions, while alcohols undergo esterification) .

- Chirality : The (R)-enantiomer of 2-bromo-1-(4-chlorophenyl)ethan-1-ol highlights the role of stereochemistry in biological activity, though specific data on efficacy or toxicity are absent in the evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.